5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide
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Overview
Description
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a benzo[d][1,3]dioxole group, a methyl group, a phenoxypropanamide group, and a carboxamide group.
Mechanism of Action
Target of Action
It has been synthesized and evaluated for its antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may target proteins or pathways involved in cancer progression.
Mode of Action
It has been shown to have potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cell lines . This suggests that the compound may interact with its targets to inhibit cell growth and proliferation.
Biochemical Pathways
The compound has been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in the hela cell line . This suggests that it may affect pathways involved in cell cycle regulation and apoptosis.
Result of Action
The compound has been shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in the HeLa cell line . This suggests that the compound’s action results in the inhibition of cell growth and induction of cell death.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit potent growth inhibition properties against certain human cancer cell lines . This suggests that the compound may interact with enzymes, proteins, and other biomolecules involved in cell growth and proliferation .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function in several ways. For instance, it has been found to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . This indicates that the compound may have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its ability to induce apoptosis and cause cell cycle arrests suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene core. One common approach is to start with thiophene-3-carboxylic acid, which undergoes a series of reactions to introduce the various substituents. The benzo[d][1,3]dioxole group can be introduced through a reaction with 1,3-dioxol-5-ylmethyl chloride, while the phenoxypropanamide group can be added through a reaction with 3-phenoxypropionic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using reactors capable of handling high temperatures and pressures. The use of catalysts and specific solvents would be optimized to increase yield and purity. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxamide group can be reduced to an amine.
Substitution: : The various substituents on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Thiophene-3-sulfoxide or thiophene-3-sulfone.
Reduction: : 5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide amine.
Substitution: : Various derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has potential as a therapeutic agent, particularly in cancer research due to its structural similarity to other bioactive compounds.
Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other thiophene derivatives or compounds with benzo[d][1,3]dioxole groups. the presence of the phenoxypropanamide group and the specific arrangement of substituents make this compound distinct.
List of Similar Compounds
Thiophene-3-carboxylic acid derivatives
Benzo[d][1,3]dioxole derivatives
Phenoxypropanamide derivatives
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenoxypropanoylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-14-19(12-15-7-8-17-18(11-15)30-13-29-17)31-23(21(14)22(24)27)25-20(26)9-10-28-16-5-3-2-4-6-16/h2-8,11H,9-10,12-13H2,1H3,(H2,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFBJGVMSSEFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CCOC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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